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Compound of Interest

Compound Name: 6-Phenyipicolinaldehyde

Cat. No.: B131957

An In-depth Technical Guide to 6-
Phenylpicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical
properties of 6-Phenylpicolinaldehyde. It includes key experimental protocols, detailed data
analysis, and visualizations to support researchers and professionals in the fields of chemistry
and drug development.

Core Physical and Chemical Properties

6-Phenylpicolinaldehyde, also known by its IUPAC name 6-phenylpyridine-2-carbaldehyde, is
a substituted pyridine derivative with a phenyl group at the 6-position and an aldehyde at the 2-
position. Its unique structure makes it a valuable building block in organic synthesis and
medicinal chemistry.

Physicochemical Data

The following table summarizes the key physicochemical properties of 6-
Phenylpicolinaldehyde.
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Property Value Reference

CAS Number 157402-44-3 --INVALID-LINK--[1]
Molecular Formula C12HaNO --INVALID-LINK--[1]
Molecular Weight 183.21 g/mol --INVALID-LINK--[1]
Appearance Solid-Liquid Mixture --INVALID-LINK--[1]
Melting Point 85-90 °C --INVALID-LINK--[1]
Boiling Point 326.0 £ 30.0 °C at 760 mmHg --INVALID-LINK--[1]
Flash Point 159 °C --INVALID-LINK--[1]
Purity 97% --INVALID-LINK--[1]
Storage Temperature -20°C --INVALID-LINK--[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 6-
Phenylpicolinaldehyde.
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Spectroscopy Data Interpretation
The spectrum shows
(400 MHz, DMSO-ds) & 8.61 o
characteristic signals for the
(s, 1H), 7.95 (d, J = 5.0 Hz, _
1H NMR aromatic protons of the
2H), 7.53 (s, 3H), 7.42 (t, J = o _
pyridine and phenyl rings, as
7.5 Hz, 2H), 7.30-7.22 (m, 3H)
well as the aldehyde proton.[2]
The spectrum displays the
(151 MHz, DMSO-ds) 6 160.7, expected number of carbon
13C NMR 151.4,136.0, 131.4, 129.1, signals for the aromatic rings

128.8, 128.6, 125.9, 120.9

and the carbonyl carbon of the

aldehyde group.[2]

IR Spectroscopy

Expected peaks: ~3050 cm™1
(aromatic C-H stretch), ~2850
cm~tand ~2750 cm~1
(aldehyde C-H stretch), ~1700
cm~1 (C=0 stretch), ~1600-
1450 cm~1 (aromatic C=C

These characteristic
absorption bands confirm the
presence of the aromatic rings

and the aldehyde functional
group.[3][4]

stretch)

The molecular ion peak in the

Expected [M]+ peak at m/z = mass spectrum corresponds to
Mass Spectrometry

183.21 the molecular weight of the

compound.

Experimental Protocols
Synthesis of 6-Phenylpicolinaldehyde

A plausible synthetic route to 6-Phenylpicolinaldehyde involves a palladium-catalyzed cross-
coupling reaction, such as a Suzuki or Stille coupling, between a protected 2-formylpyridine
derivative and a phenylboronic acid or a phenyltin reagent. A subsequent deprotection step
would yield the final product. A detailed protocol based on a similar transformation is provided
below.[5][6]

Materials:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b131957?utm_src=pdf-body
https://www.benchchem.com/product/b131957?utm_src=pdf-body
https://www.benchchem.com/pdf/Green_Chemistry_Approaches_for_6_Methyl_phenyl_amino_nicotinaldehyde_Synthesis_A_Technical_Support_Center.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_6_Morpholinonicotinaldehyde_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine
e Phenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3)

o Toluene

» Ethanol

o Water

e Hydrochloric acid (1M)

e Sodium bicarbonate (saturated solution)
e Brine

e Anhydrous magnesium sulfate (MgSQOa)
 Silica gel for column chromatography
Procedure:

o Coupling Reaction: To a round-bottom flask, add 2-bromo-6-(1,3-dioxolan-2-yl)pyridine (1.0
eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of
palladium(ll) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

Add a 3:1 mixture of toluene and water to the flask.

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).
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o Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with
ethyl acetate.

o Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purification of Intermediate: Purify the crude intermediate by column chromatography on
silica gel.

» Deprotection: Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and
1M hydrochloric acid.

 Stir the mixture at room temperature for 4 hours.

o Final Work-up and Purification: Neutralize the reaction with a saturated solution of sodium
bicarbonate and extract the product with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,
and concentrate.

» Purify the final product, 6-Phenylpicolinaldehyde, by column chromatography.

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine + Suzuki Coupling 4 Lo BT By . Acidic Hydrolysis
’ Phenylboronic acid + PA(OAC)/PPhs + K2CO3 (Toluene/Water, 90°C) SR 2SR CER AN ] ™™ i) e iealnaliein e

Click to download full resolution via product page

Synthetic workflow for 6-Phenylpicolinaldehyde.

Spectroscopic Analysis Protocol

Detailed protocols for obtaining NMR, IR, and Mass Spectrometry data are outlined below.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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» Sample Preparation: Dissolve 5-10 mg of 6-Phenylpicolinaldehyde in approximately 0.7 mL
of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds).

» Data Acquisition: Record *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Parameters: Utilize a standard pulse program with a spectral width of approximately
-2 to 12 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of O
to 220 ppm.

Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or
utilize an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer over a range of 4000-400 cm~1.

Mass Spectrometry (MS):

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol or acetonitrile).

o Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate
ionization technique, such as Electrospray lonization (ESI) or Electron Impact (El).

Reactivity and Stability
Reactivity:
» Oxidation: The aldehyde group of 6-Phenylpicolinaldehyde can be readily oxidized to a

carboxylic acid using common oxidizing agents like potassium permanganate (KMnOa) or
Jones reagent (CrOs/H2S0a).

e Reduction: The aldehyde can be reduced to the corresponding alcohol (6-phenylpyridin-2-
yl)methanol using reducing agents such as sodium borohydride (NaBHa) or lithium aluminum
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hydride (LiAIHa).

» Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to nucleophilic
attack, participating in reactions like Wittig olefination, Grignard reactions, and cyanohydrin
formation.

o Reactions of the Pyridine Ring: The pyridine nitrogen can be protonated or alkylated. The
aromatic rings can undergo electrophilic substitution, although the pyridine ring is generally
less reactive than the phenyl ring.

Stability:

o Thermal Stability: The compound is expected to be relatively stable at room temperature but
may decompose at elevated temperatures.[8] Storage at low temperatures (-20°C) is
recommended to ensure long-term stability.[1]

» Chemical Stability: 6-Phenylpicolinaldehyde is sensitive to strong oxidizing and reducing
agents. It should be stored away from moisture and air to prevent oxidation of the aldehyde

group.[1]

Applications in Drug Discovery and Development

Derivatives of 6-phenylpyridine have shown promising biological activities, suggesting the
potential of 6-Phenylpicolinaldehyde as a scaffold in drug discovery.

o Antimicrobial and Antitubercular Agents: Structurally related 6-phenylnicotinohydrazide
derivatives have demonstrated significant in vitro antitubercular and broad-spectrum
antimicrobial activities.[9][10] This suggests that 6-Phenylpicolinaldehyde could serve as a
starting material for the synthesis of novel antimicrobial agents.

» Kinase Inhibitors: The pyridine and phenyl rings are common motifs in kinase inhibitors.
Modification of the aldehyde group could lead to the development of potent and selective
kinase inhibitors for the treatment of cancer and other diseases.[6]
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Role in drug discovery workflow.

This technical guide provides a foundational understanding of 6-Phenylpicolinaldehyde for
researchers and drug development professionals. The presented data and protocols are
intended to facilitate further investigation and application of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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